An In-depth Technical Guide to 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene
An In-depth Technical Guide to 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the available physical, chemical, and safety-related data for the compound 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (CAS No. 53491-29-5). This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who may be interested in utilizing this compound as an intermediate or building block. While publicly available data on this specific molecule is limited, this guide synthesizes the known information, provides insights into its likely chemical behavior based on its structure, and outlines a proposed synthetic pathway.
Introduction and Chemical Identity
1,3-Dichloro-2-(2-chloro-ethoxy)-benzene is a tri-chlorinated aromatic ether. Its structure, featuring a dichlorinated benzene ring and a chloro-substituted ethoxy side chain, suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules. The presence of multiple chlorine atoms can significantly influence the compound's reactivity, solubility, and metabolic stability, making it an intriguing candidate for applications in agrochemicals, pharmaceuticals, and polymer chemistry.
The structural characteristics of this compound, particularly the electron-withdrawing nature of the chlorine atoms on the aromatic ring, are expected to deactivate the ring towards electrophilic substitution. The ether linkage, while generally stable, can be a site for cleavage under harsh acidic conditions. The primary aliphatic chloride on the ethoxy group provides a reactive handle for nucleophilic substitution reactions.
Physicochemical Properties
Comprehensive experimental data for the physical properties of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene are not widely available in the public domain. The following table summarizes the known and computationally predicted properties. For precise, lot-specific data, it is imperative to consult the Certificate of Analysis provided by the supplier.
| Property | Value | Source |
| IUPAC Name | 1,3-Dichloro-2-(2-chloroethoxy)benzene | N/A |
| Synonyms | 2,6-DICHLORO-(2-CHLOROETHOXY)BENZENE | [1] |
| CAS Number | 53491-29-5 | [1][2] |
| Molecular Formula | C₈H₇Cl₃O | [1][2] |
| Molecular Weight | 225.5 g/mol | [1][2] |
| MDL Number | MFCD04638771 | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Proposed Synthesis Pathway: Williamson Ether Synthesis
Reaction Principle
The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with a primary alkyl halide. In this proposed synthesis, 2,6-dichlorophenol is first deprotonated with a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 1,2-dichloroethane, displacing one of the chloride ions to form the desired ether linkage.
Proposed Experimental Workflow
The following is a generalized, step-by-step methodology for the synthesis of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene. Optimization of reaction conditions, such as temperature, reaction time, and solvent, would be necessary to achieve high yields and purity.
Step 1: Deprotonation of 2,6-Dichlorophenol
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To a solution of 2,6-dichlorophenol in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile), add one equivalent of a strong base (e.g., sodium hydride or potassium carbonate).
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Stir the mixture at room temperature until the deprotonation is complete, as indicated by the cessation of gas evolution (if using sodium hydride) or the complete dissolution of the base.
Step 2: Ether Formation
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To the resulting phenoxide solution, add a slight excess (1.1-1.5 equivalents) of 1,2-dichloroethane.
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Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 3: Work-up and Purification
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene.
Caption: Proposed Williamson Ether Synthesis Workflow.
Spectral and Analytical Characterization
Experimentally determined spectral data for 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene are not publicly available. However, based on its structure, the following spectral characteristics can be predicted:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methylene groups of the ethoxy chain. The aromatic region would likely display a complex splitting pattern due to the dichlorosubstitution. The methylene groups adjacent to the oxygen and chlorine atoms would appear as distinct triplets.
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¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the ethoxy group.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak at m/z 224 (for the all ³⁵Cl isotopologue) with a characteristic isotopic pattern due to the presence of three chlorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-O-C stretching vibrations for the ether linkage, C-Cl stretching bands, and aromatic C-H and C=C stretching and bending vibrations.
For definitive structural confirmation and purity assessment, it is recommended to obtain comprehensive analytical data, such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS, from the supplier or through in-house analysis[3].
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
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Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Given the lack of specific toxicological data, this compound should be handled with care, and exposure should be minimized.
Caption: Logical Relationship of Available Information.
Potential Applications and Future Research
While specific applications for 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene have not been documented in the available literature, its structure suggests several areas for potential investigation:
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Pharmaceutical Synthesis: The dichlorophenyl ether moiety is present in some biologically active molecules. This compound could serve as a precursor for novel drug candidates.
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Agrochemical Development: Chlorinated aromatic compounds are frequently used as herbicides, fungicides, and pesticides. The unique substitution pattern of this molecule may lead to the discovery of new agrochemicals.
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Materials Science: Aryl ethers can be used as monomers in the synthesis of high-performance polymers. The chlorine atoms could provide sites for further functionalization or influence the final properties of the polymer.
Future research should focus on the experimental determination of the physical and spectral properties of this compound, the optimization of its synthesis, and the exploration of its reactivity in various chemical transformations to unlock its full potential as a versatile chemical intermediate.
